

Investigating the Anti-Proliferative Activities of FN-1501: A Technical Guide

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Compound of Interest		
Compound Name:	FN-1501-propionic acid	
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Abstract

FN-1501 is a potent small molecule inhibitor targeting FMS-like tyrosine kinase 3 (FLT3) and cyclin-dependent kinases (CDKs), key regulators of cell cycle progression and proliferation.[1] [2][3] This technical guide provides an in-depth overview of the anti-proliferative activities of FN-1501, presenting quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action. The information compiled herein is intended to support further research and development of FN-1501 as a potential anti-cancer therapeutic.

Introduction

Cancer is characterized by uncontrolled cell proliferation, often driven by aberrant signaling pathways. FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that, when mutated, becomes constitutively active and promotes the survival and proliferation of cancer cells, particularly in acute myeloid leukemia (AML).[4] Cyclin-dependent kinases (CDKs), in conjunction with their cyclin partners, are essential for orchestrating the progression of the cell cycle. The dysregulation of CDK activity is a common feature of many cancers. FN-1501 is a multi-kinase inhibitor that has demonstrated potent inhibitory activity against FLT3 and several CDKs, suggesting its potential as a broad-spectrum anti-cancer agent.[4][5]

Quantitative Anti-Proliferative Activity of FN-1501



The anti-proliferative activity of FN-1501 has been evaluated across various cancer cell lines. The half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below.

Table 1: In Vitro Inhibitory Activity of FN-1501 Against

Target Kinases

Target Kinase	IC50 (nM)
FLT3	0.28[1]
CDK2/cyclin A	2.47[1][5]
CDK4/cyclin D1	0.85[1][5]
CDK6/cyclin D1	1.96[1][5]

Table 2: Anti-Proliferative Activity of FN-1501 in Cancer

Cell Lines

Cell Line	Cancer Type	Parameter	Value	Reference
MV4-11	Acute Myeloid Leukemia	IC50	0.008 μM (8 nM)	[6]
MV-4-11	Acute Myeloid Leukemia	IC50	2.6 ng/mL	[4]
MOLM-13	Acute Myeloid Leukemia	IC50	5.2 ng/mL	[4]
HCT-116	Colon Carcinoma	GI50	0.09 μM (90 nM)	[5]

Experimental Protocols

The following are detailed methodologies for key experiments used to assess the antiproliferative activities of FN-1501.

Cell Proliferation (MTT) Assay



The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

- Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 μL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
- Compound Treatment: Prepare serial dilutions of FN-1501 in culture medium. Add the diluted compound to the wells, and include a vehicle control (e.g., DMSO).
- Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
- MTT Addition: Add 10 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
- Solubilization: Add 100 μ L of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve fitting software.

Colony Formation Assay

The colony formation assay is an in vitro cell survival assay based on the ability of a single cell to grow into a colony. A colony is defined as a cluster of at least 50 cells. This assay determines the long-term effects of a compound on cell proliferation.

Protocol:

• Cell Seeding: Seed a low density of cells (e.g., 500-1000 cells/well) in a 6-well plate.

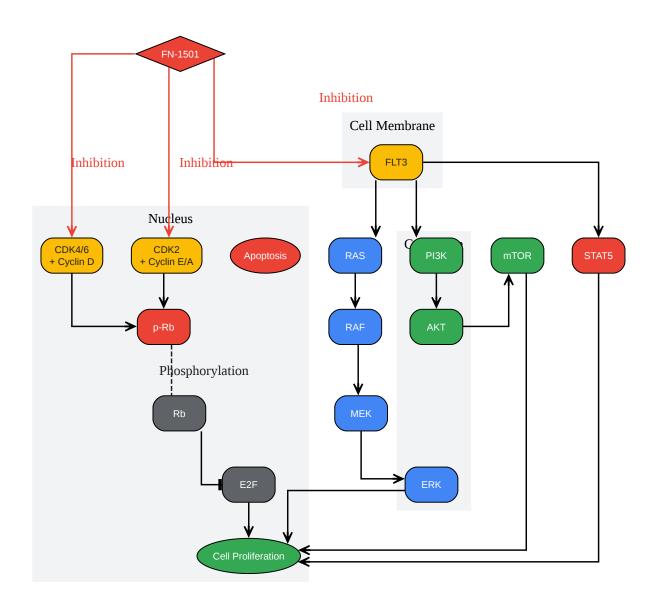


- Compound Treatment: Treat the cells with various concentrations of FN-1501 for a specified period (e.g., 24 hours).
- Incubation: Remove the drug-containing medium, wash the cells with PBS, and add fresh medium. Incubate the plates for 10-14 days at 37°C in a humidified 5% CO2 incubator, allowing colonies to form.
- Colony Staining: Wash the colonies with PBS, fix with methanol for 15 minutes, and then stain with 0.5% crystal violet solution for 15-30 minutes.
- Colony Counting: Gently wash the plates with water to remove excess stain and allow them
 to air dry. Count the number of colonies (containing ≥50 cells) in each well.
- Data Analysis: Calculate the plating efficiency and the surviving fraction for each treatment group relative to the control group.

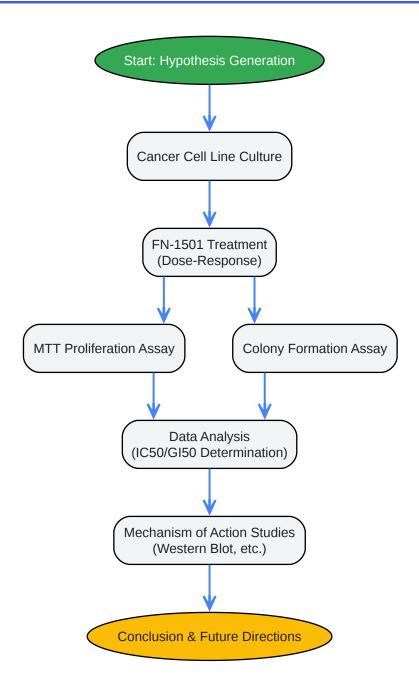
Visualizing the Mechanism of Action FN-1501 Signaling Pathway

FN-1501 exerts its anti-proliferative effects by inhibiting FLT3 and CDK signaling pathways. This dual inhibition leads to cell cycle arrest and apoptosis. The diagram below illustrates the key components of this pathway.

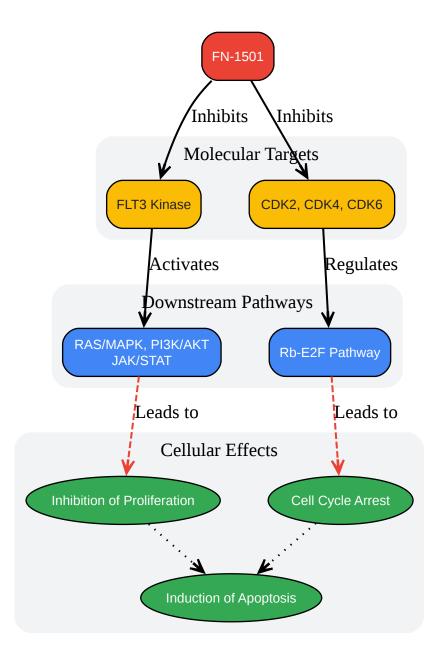












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